3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine
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Overview
Description
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to an oxazole ring, which is further substituted with an amine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 2,5-dichlorobenzonitrile with hydroxylamine hydrochloride under basic conditions to form the corresponding oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the phenyl ring or the oxazole ring .
Scientific Research Applications
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-1,2-oxazol-5-amine
- 3-(2,6-Dichlorophenyl)-1,2-oxazol-5-amine
- 3-(3,5-Dichlorophenyl)-1,2-oxazol-5-amine
Uniqueness
3-(2,5-Dichlorophenyl)-1,2-oxazol-5-amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to different interactions with molecular targets compared to other similar compounds .
Properties
CAS No. |
501902-21-2 |
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Molecular Formula |
C9H6Cl2N2O |
Molecular Weight |
229.06 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,12H2 |
InChI Key |
SWTAMACZYTUWSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NOC(=C2)N)Cl |
Origin of Product |
United States |
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